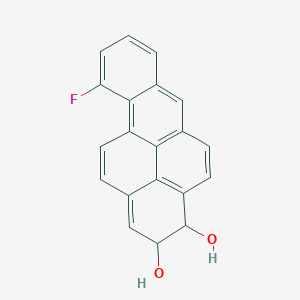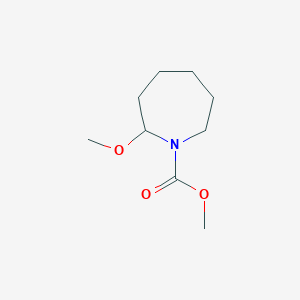
4,4',4''-Methanetriyltri(benzene-1-diazonium) trichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’,4’'-Methanetriyltri(benzene-1-diazonium) trichloride is a complex organic compound characterized by the presence of three diazonium groups attached to a central methanetriyl core. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-Methanetriyltri(benzene-1-diazonium) trichloride typically involves the diazotization of corresponding aromatic amines. The process generally includes the following steps:
Formation of Aromatic Amines: The starting material, benzene, undergoes nitration to form nitrobenzene, which is then reduced to form aniline.
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Tri-substitution: The diazonium salt is then reacted with formaldehyde to introduce the methanetriyl group, resulting in the formation of 4,4’,4’'-Methanetriyltri(benzene-1-diazonium) trichloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reagent concentrations to achieve efficient diazotization and tri-substitution.
化学反应分析
Types of Reactions
4,4’,4’'-Methanetriyltri(benzene-1-diazonium) trichloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium groups can be replaced by other nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines, forming azo dyes.
Reduction Reactions: The diazonium groups can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide, copper(I) chloride, and sodium hydroxide are commonly used.
Coupling: Phenols and aromatic amines in alkaline conditions are typical reagents.
Reduction: Reducing agents such as sodium sulfite and stannous chloride are employed.
Major Products
Substitution: Halobenzenes, phenols, and aromatic amines.
Coupling: Azo dyes with various chromophoric properties.
Reduction: Tri-substituted aromatic amines.
科学研究应用
4,4’,4’'-Methanetriyltri(benzene-1-diazonium) trichloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules for detection and imaging.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Utilized in the production of azo dyes and pigments for textiles and plastics.
作用机制
The compound exerts its effects primarily through the reactivity of its diazonium groups. These groups can undergo electrophilic substitution reactions, forming covalent bonds with nucleophiles. The molecular targets include aromatic rings and nucleophilic sites in biomolecules. The pathways involved often include the formation of azo bonds and subsequent stabilization through resonance.
相似化合物的比较
Similar Compounds
Benzene-1-diazonium chloride: A simpler diazonium compound with a single diazonium group.
4,4’-Methylenebis(benzene-1-diazonium) dichloride: Contains two diazonium groups linked by a methylene bridge.
4,4’,4’'-Methanetriyltri(benzene-1-diazonium) trichloride: Unique due to the presence of three diazonium groups and a central methanetriyl core.
Uniqueness
4,4’,4’'-Methanetriyltri(benzene-1-diazonium) trichloride stands out due to its tri-substituted structure, which imparts distinct reactivity and versatility in forming complex molecules. Its ability to participate in multiple substitution and coupling reactions makes it a valuable compound in synthetic chemistry and industrial applications.
属性
| 81533-28-0 | |
分子式 |
C19H13Cl3N6 |
分子量 |
431.7 g/mol |
IUPAC 名称 |
4-[bis(4-diazoniophenyl)methyl]benzenediazonium;trichloride |
InChI |
InChI=1S/C19H13N6.3ClH/c20-23-16-7-1-13(2-8-16)19(14-3-9-17(24-21)10-4-14)15-5-11-18(25-22)12-6-15;;;/h1-12,19H;3*1H/q+3;;;/p-3 |
InChI 键 |
DYHDDOODYYTDHI-UHFFFAOYSA-K |
规范 SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+]#N)C3=CC=C(C=C3)[N+]#N)[N+]#N.[Cl-].[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide](/img/structure/B14415059.png)

![Ethyl 5-[1-(benzenesulfonyl)-4-oxocyclohex-2-EN-1-YL]pentanoate](/img/structure/B14415089.png)



